molecular formula C10H10BrNO2 B6163674 methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate CAS No. 1632129-36-2

methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate

Cat. No.: B6163674
CAS No.: 1632129-36-2
M. Wt: 256.1
InChI Key:
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Description

Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl ester group at the 5th position, and a dihydroindole structure, which makes it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 7th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The dihydroindole structure can be oxidized to form the corresponding indole derivative.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 7-substituted indole derivatives.

    Oxidation: Formation of 7-bromoindole-5-carboxylic acid.

    Reduction: Formation of 7-bromo-2,3-dihydro-1H-indole-5-methanol.

Scientific Research Applications

Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-2,3-dihydro-1H-indole-5-carboxylate
  • Methyl 7-fluoro-2,3-dihydro-1H-indole-5-carboxylate
  • Methyl 7-iodo-2,3-dihydro-1H-indole-5-carboxylate

Uniqueness

Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1632129-36-2

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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